molecular formula C12H15BrO3 B8585110 2-(2-Bromo-5-methoxy-benzyl)-butyric acid

2-(2-Bromo-5-methoxy-benzyl)-butyric acid

Cat. No. B8585110
M. Wt: 287.15 g/mol
InChI Key: FIBOPYRLHTWNKY-UHFFFAOYSA-N
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Patent
US06214876B1

Procedure details

A mixture of the butyric acid (4c, 51.6 g) and polyphosphoric acid (511 g) was heated at 100° C. for 2.5 hours. The mixture was poured into water (1 L) and extracted with AcOEt. The combined extracts were washed with water, 5% sodium bicarbonate solution and brine, dried over MgSO4 and filtered. After removing the solvent under reduced pressure, the residue was chromatographed on silica gel eluting with hexane:AcOEt (4:1 to 1:2) to give the titled compound (30.0 g).
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
511 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:3]=1[CH2:4][CH:5]([CH2:9]C)[C:6]([OH:8])=[O:7]>O>[CH3:16][O:15][C:12]1[CH:11]=[C:3]([CH2:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])[CH:2]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
BrC1=C(CC(C(=O)O)CC)C=C(C=C1)OC
Name
polyphosphoric acid
Quantity
511 g
Type
reactant
Smiles
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The combined extracts were washed with water, 5% sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with hexane:AcOEt (4:1 to 1:2)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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